molecular formula C7H15N3O B1429213 N'-hydroxy-1-methylpiperidine-3-carboximidamide CAS No. 1344815-74-2

N'-hydroxy-1-methylpiperidine-3-carboximidamide

Cat. No. B1429213
M. Wt: 157.21 g/mol
InChI Key: ASTGCFFFALEDKG-UHFFFAOYSA-N
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Description

N-hydroxy-1-methylpiperidine-3-carboximidamide (N-HMPC) is an organic compound that is used in a variety of scientific research applications. It is a hydroxycarboximidamide and is a derivative of the piperidine family. N-HMPC is a primary amine that has a wide range of applications in the field of biochemistry, pharmacology, and toxicology. N-HMPC has been used to synthesize a number of compounds, including drugs, and has been found to be effective in many biological processes.

Scientific Research Applications

Copper Recovery from Chloride Solutions

N'-hydroxy-1-methylpiperidine-3-carboximidamide derivatives have been investigated for their effectiveness in extracting copper(II) from chloride solutions. Studies demonstrate that these compounds can form complexes with copper(II) and chloride ions, suggesting potential applications in metal recovery and recycling processes (Wojciechowska et al., 2017).

Cocrystals Formation

Research into cocrystals of related compounds, such as bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, explores their structural properties. These studies contribute to our understanding of molecular interactions and could inform the development of new materials with tailored physical and chemical properties (Dega-Szafran et al., 2006).

Synthesis of Energetic Materials

N'-hydroxy-1-methylpiperidine-3-carboximidamide is used in synthesizing compounds for insensitive energetic materials, showcasing the compound's utility in creating safer, more stable explosives for various applications (Yu et al., 2017).

Novel Synthesis Methods

The compound has been involved in novel synthesis methods for creating N-hydroxy- and N-aminoguanidines, demonstrating its versatility in organic synthesis and potential for producing a wide array of compounds with varied biological and chemical activities (Katritzky et al., 2006).

Environmental Applications

N'-hydroxy-1-methylpiperidine-3-carboximidamide derivatives have been explored for the removal of carcinogenic chromium(VI) from aqueous solutions, offering potential solutions for water purification and the treatment of industrial waste streams (Wójcik et al., 2020).

Extraction of Iron(III)

Its derivatives have also been assessed for their efficiency in extracting iron(III) from solutions, indicating possible applications in the separation and purification of metal ions from complex mixtures (Wojciechowska et al., 2019).

properties

IUPAC Name

N'-hydroxy-1-methylpiperidine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-10-4-2-3-6(5-10)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTGCFFFALEDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC(C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-1-methylpiperidine-3-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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